D-allose

Description

aldehydo-D-allose is a natural product found in Pogostemon cablin with data available.

Properties

IUPAC Name |

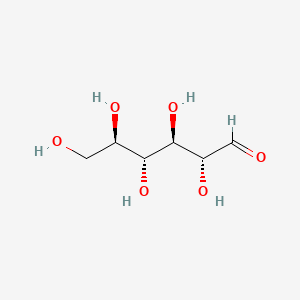

(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-BGPJRJDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@H]([C@H](C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901015879 | |

| Record name | D-Allose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6038-51-3, 2595-97-3 | |

| Record name | Allose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6038-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Allose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2595-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Allose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002595973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Allose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006038513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Allose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-allose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLOSE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV1ATP0KYY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of D-Allose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of D-allose, a rare aldohexose sugar with significant potential in biomedical research and drug development. This compound, a C-3 epimer of D-glucose, has demonstrated a range of biological activities, including anti-inflammatory, anti-proliferative, and antioxidant effects. A thorough understanding of its physicochemical characteristics is fundamental for its application in research and the development of novel therapeutics.

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of this compound, providing a consolidated reference for researchers. These values have been compiled from various scientific sources and databases.

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₆H₁₂O₆ | [1][2][3][4] |

| Molecular Weight | 180.16 g/mol | [1][2][3][4] |

| Appearance | White crystalline solid | [5][6][7] |

| Melting Point | 141-150 °C | [5][6][8][9][10][11][12] |

| Boiling Point | 410.8 °C (Predicted) | [6][13] |

| Density | 1.732 g/cm³ (Predicted) | [6][13] |

Table 2: Solubility and Optical Properties of this compound

| Property | Value | Conditions | References |

| Solubility in Water | Soluble | --- | [5][6][7][14] |

| Solubility in Methanol | Practically insoluble | --- | [5][14] |

| Optical Rotation [α] | +14.4° to +15° | c=3.8-5 in H₂O, 20°C | [5][8][9][12] |

| pKa | ~12.45 (Predicted) | --- | [6][8] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized standard procedures that can be applied to this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which crystalline this compound transitions to a liquid state.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Capillary Loading: Pack the dry powder into a capillary tube to a depth of 2-3 mm by tapping the sealed end on a hard surface.

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.

-

For a precise measurement, repeat the process with a new sample, heating rapidly to about 20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/min.

-

-

Data Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point.[15][16][17]

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a given solvent (e.g., water) at a specific temperature.

Apparatus:

-

Thermostatically controlled shaker bath

-

Flasks with stoppers

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC, refractometer)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a flask.

-

Equilibration: Place the flask in a thermostatically controlled shaker bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Separation: Once equilibrium is achieved, allow the solution to stand to let the undissolved solid settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filtration may be necessary.

-

Quantification: Analyze the concentration of this compound in the clear, saturated solution using a suitable analytical method.

-

Calculation: Express the solubility in terms of mass per unit volume (e.g., g/100 mL).[12]

Optical Rotation Measurement (Polarimetry)

Objective: To measure the specific rotation of this compound, which is an intrinsic property of a chiral compound.

Apparatus:

-

Polarimeter

-

Polarimeter cell (e.g., 1 dm length)

-

Volumetric flask

-

Analytical balance

-

Sodium lamp (for D-line at 589 nm)

Procedure:

-

Solution Preparation: Accurately weigh a known mass of this compound and dissolve it in a precise volume of a suitable solvent (e.g., water) in a volumetric flask to achieve a known concentration.

-

Blank Measurement: Fill the polarimeter cell with the pure solvent and measure the rotation. This is the blank reading.

-

Sample Measurement: Rinse and fill the polarimeter cell with the prepared this compound solution, ensuring no air bubbles are present in the light path. Measure the optical rotation.

-

Calculation: The specific rotation ([α]) is calculated using Biot's Law: [α] = α / (l * c) where:

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of this compound.

Apparatus:

-

pH meter with a combination pH electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Solution Preparation: Dissolve a known amount of this compound in a known volume of deionized water.

-

Titration Setup: Place the this compound solution in a beaker with a magnetic stir bar. Immerse the pH electrode in the solution and begin stirring.

-

Titration: Add the standardized strong base solution in small, precise increments from the burette. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve. For a weak acid, the pKa is the pH at the half-equivalence point.[11][14][23][24]

Key Biological Signaling Pathways

This compound exerts its biological effects through the modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate two key pathways influenced by this compound.

Inhibition of the Galectin-3/TLR4/PI3K/AKT Signaling Pathway

This compound has been shown to inhibit the Galectin-3 (Gal-3)/Toll-like receptor 4 (TLR4)/Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway. This pathway is implicated in inflammatory responses and neuronal apoptosis. By inhibiting this cascade, this compound can attenuate inflammation.[8][25][26][27][28]

References

- 1. Rare sugar this compound induces specific up-regulation of TXNIP and subsequent G1 cell cycle arrest in hepatocellular carcinoma cells by stabilization of p27kip1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Thioredoxin Interacting Protein: Redox Dependent and Independent Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. Aqueous Solubility of Carbohydrates [glycodata.org]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. chem.ucalgary.ca [chem.ucalgary.ca]

- 16. davjalandhar.com [davjalandhar.com]

- 17. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 18. cdn.pasco.com [cdn.pasco.com]

- 19. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. phy.ncu.edu.tw [phy.ncu.edu.tw]

- 22. rudolphresearch.com [rudolphresearch.com]

- 23. creative-bioarray.com [creative-bioarray.com]

- 24. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 25. This compound Inhibits TLR4/PI3K/AKT Signaling to Attenuate Neuroinflammation and Neuronal Apoptosis by Inhibiting Gal-3 Following Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. This compound Inhibits TLR4/PI3K/AKT Signaling to Attenuate Neuroinflammation and Neuronal Apoptosis by Inhibiting Gal-3 Following Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

The Emergence of a Rare Sugar: A Technical Guide to the Discovery and Natural Sources of D-Allose

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Allose, a C-3 epimer of D-glucose, is a rare monosaccharide that has garnered significant attention in the scientific community for its unique physiological functions, including anti-cancer, anti-inflammatory, and antioxidant properties.[1] Once a chemical curiosity due to its scarcity, advancements in biotechnology have made this compound more accessible for research, paving the way for its potential application in the pharmaceutical and nutraceutical industries. This technical guide provides a comprehensive overview of the discovery of this compound, its natural origins, and the methodologies for its isolation and characterization.

Discovery and History

The existence of this compound as one of the eight aldohexose stereoisomers was theoretically known with the foundational work of Emil Fischer in the late 19th century. However, its isolation from a natural source did not occur until much later. The first identification of D-(+)-allose in nature was reported in 1971 by P. S. Steyn and his colleagues from the leaves of the African shrub Protea rubropilosa.[2] They identified this compound as a component of two glycosides: rubropilosin (B1236027) (6-O-cinnamyl-β-D-allopyranoside) and pilorubrosin (B1261951) (6-O-benzoyl-β-D-allopyranoside).[2]

Prior to this, an allose of undetermined configuration had been detected in the freshwater alga Ochromas malhamensis.[3] More recently, this compound has also been identified in trace amounts in human umbilical cord blood and Indian seaweed.[4][5]

A pivotal moment in the history of this compound was the development of the "Izumoring" strategy by Professor Ken Izumori at Kagawa University in Japan.[1] This strategy utilizes a series of enzymatic reactions to convert abundant monosaccharides, like D-fructose, into rare sugars, including this compound. This breakthrough in biotechnology has been instrumental in enabling the large-scale production of this compound, thus facilitating extensive research into its biological activities.[1]

Natural Sources of this compound

This compound is found in nature in very limited quantities. The primary documented natural sources are:

-

Protea rubropilosa : An African shrub where this compound exists as 6-O-cinnamyl and 6-O-benzoyl glycosides in its leaves.[2]

-

Ochromas malhamensis : A freshwater alga that contains allose of an unconfirmed stereoisomer.[3]

-

Human Cord Blood and Serum : this compound has been detected at low levels in human umbilical cord blood.[4]

-

Indian Seaweed : Trace amounts of this compound have been reported in certain species of Indian seaweed.[5]

Quantitative Data on this compound in Natural Sources

The concentration of this compound in its natural sources is generally low. The most detailed quantitative analysis comes from the initial discovery in Protea rubropilosa.

| Natural Source | Compound Isolated | Yield from Dried Leaves (%) | Estimated this compound Content (%)* | Reference |

| Protea rubropilosa | Rubropilosin (C₂₄H₂₈O₉) | 0.59 | ~0.24 | [2] |

| Protea rubropilosa | Pilorubrosin (C₂₀H₂₂O₉) | 0.47 | ~0.21 | [2] |

| Ochromas malhamensis | This compound | Not Quantified | Not Quantified | [3] |

| Human Cord Blood | This compound | Trace Amounts | Not Quantified | [4] |

| Indian Seaweed | This compound | Trace Amounts | Not Quantified | [5] |

*Estimated this compound content is calculated based on the molar mass of this compound (180.16 g/mol ) as a percentage of the molar mass of the isolated glycoside (Rubropilosin: 460.47 g/mol ; Pilorubrosin: 406.39 g/mol ).

Experimental Protocols

Isolation and Characterization of this compound from Protea rubropilosa

The following is a detailed methodology based on the original discovery for the isolation and characterization of this compound from the leaves of Protea rubropilosa.

1. Extraction:

-

Dried and milled leaves of Protea rubropilosa are extracted with methanol (B129727) at room temperature.

-

The methanolic extract is concentrated under reduced pressure to yield a crude syrup.

2. Chromatographic Separation of Glycosides:

-

The crude syrup is subjected to column chromatography on silica (B1680970) gel.

-

The column is eluted with a gradient of chloroform (B151607) and methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing rubropilosin and pilorubrosin are pooled and concentrated.

3. Hydrolysis of Glycosides:

-

The purified glycosides (rubropilosin and pilorubrosin) are hydrolyzed with a hot aqueous solution of barium hydroxide (B78521) to cleave the ester linkage, yielding the deacylated glycoside.

-

The deacylated glycoside is then subjected to catalytic hydrogenolysis (e.g., using palladium on carbon) followed by acid hydrolysis (e.g., with dilute sulfuric acid) to release free this compound.

4. Purification and Characterization of this compound:

-

The hydrolysate is neutralized (e.g., with barium carbonate) and filtered.

-

The filtrate is concentrated, and the resulting syrup is purified by recrystallization from methanol to obtain crystalline D-(+)-allose.

-

The identity and purity of the isolated this compound are confirmed by:

-

Melting point determination: Comparison with a known standard.

-

Optical rotation measurement: To confirm the stereochemistry.

-

Infrared (IR) spectroscopy: To compare the vibrational spectrum with an authentic sample.

-

Preparation of derivatives: Such as the p-bromophenylhydrazone or phenylosazone, and comparison of their melting points with known values.

-

Signaling Pathways

The anti-cancer properties of this compound are, in part, mediated through the upregulation of Thioredoxin-Interacting Protein (TXNIP).[1][6] TXNIP is a key regulator of cellular redox status and has been identified as a tumor suppressor.

Experimental Workflow for Studying the this compound-TXNIP Pathway

Conclusion

The journey of this compound from a rare, naturally occurring sugar to a molecule of significant interest in biomedical research is a testament to the advancements in natural product chemistry and biotechnology. While its natural sources are limited, the development of enzymatic synthesis methods has opened the door to a deeper understanding of its biological functions. The well-documented anti-cancer effects of this compound, mediated through the TXNIP signaling pathway, highlight its potential as a novel therapeutic agent. Future research will likely focus on further elucidating its mechanisms of action and exploring its therapeutic applications in a clinical setting.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. foodresearchlab.com [foodresearchlab.com]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. researchgate.net [researchgate.net]

- 5. Immunomodulatory Role of Thioredoxin Interacting Protein in Cancer’s Impediments: Current Understanding and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rare sugar this compound induces specific up-regulation of TXNIP and subsequent G1 cell cycle arrest in hepatocellular carcinoma cells by stabilization of p27kip1 - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Allose and Its Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-allose, a rare monosaccharide and a C-3 epimer of D-glucose, has emerged as a promising anti-cancer agent. Extensive preclinical research demonstrates its ability to selectively inhibit the proliferation of various cancer cell types with minimal toxicity to normal cells. The core mechanism of this compound's anti-neoplastic activity is centered on the upregulation of Thioredoxin-Interacting Protein (TXNIP), a potent tumor suppressor. This event triggers a cascade of downstream effects, including metabolic reprogramming, induction of oxidative stress, cell cycle arrest, and apoptosis. This technical guide provides an in-depth analysis of the molecular pathways involved, a compilation of quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying mechanisms to support further research and drug development efforts in this area.

Core Mechanism of Action: Upregulation of Thioredoxin-Interacting Protein (TXNIP)

The primary and most consistently reported molecular event following this compound treatment in cancer cells is the significant upregulation of TXNIP at both the mRNA and protein levels.[1][2][3][4][5][6][7][8] TXNIP is a critical negative regulator of the thioredoxin (Trx) system and is frequently downregulated in various cancers.[2] By inducing TXNIP, this compound effectively reinstates a key tumor-suppressing function.

The induction of TXNIP by this compound leads to several downstream anti-cancer effects:

-

Inhibition of Glucose Uptake: TXNIP is a known downregulator of Glucose Transporter 1 (GLUT1), a primary transporter for glucose uptake in many cancer cells that heavily rely on glycolysis (the Warburg effect).[1][3] this compound-induced TXNIP leads to a reduction in GLUT1 expression, thereby limiting the cancer cells' primary energy source.[1]

-

Induction of Oxidative Stress: TXNIP binds to and inhibits the antioxidant function of thioredoxin.[9] This inhibition leads to an accumulation of intracellular Reactive Oxygen Species (ROS), creating a state of oxidative stress that can damage cellular components and trigger apoptosis.[9]

-

Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest, primarily at the G1/S or G2/M phase, depending on the cancer cell type.[6][8][10][11] One key mechanism involves the stabilization of the cyclin-dependent kinase inhibitor p27kip1.[6][8]

-

Induction of Apoptosis: The culmination of metabolic stress, oxidative damage, and cell cycle disruption leads to the induction of programmed cell death, or apoptosis, in various cancer cell lines.[9][10][11][12]

Signaling Pathways Modulated by this compound

This compound treatment initiates a cascade of signaling events that contribute to its anti-cancer effects. The activation of stress-responsive pathways appears to be an early and critical event.

p38-MAPK and AMPK Activation

Studies have shown that the phosphorylation and activation of p38 Mitogen-Activated Protein Kinase (p38-MAPK) and AMP-Activated Protein Kinase (AMPK) are early responses to this compound administration.[2][13] The activation of these pathways is linked to cellular stress and energy depletion. The phosphorylation of p38-MAPK often precedes the upregulation of TXNIP and the activation of AMPK.[2] This suggests a signaling cascade where this compound first induces a stress response, which then leads to the key downstream anti-cancer effects.

The Central Role of TXNIP in this compound's Anti-Cancer Mechanism

The upregulation of TXNIP is a central hub in the mechanism of action of this compound, integrating signals from upstream stress kinases and initiating multiple downstream anti-proliferative and pro-apoptotic pathways.

Quantitative Data on the Effects of this compound

The following tables summarize quantitative data from various studies on the effects of this compound on cancer cells.

Table 1: Inhibitory Concentration (IC50) of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (mM) | Reference |

| MIA PaCa-2 | Pancreatic Cancer | 53.25 | [14] |

| OVCAR-3 | Ovarian Cancer | >50 | [14] |

| BxPC-3 | Pancreatic Cancer | >50 | [14] |

| SK-OV-3 | Ovarian Cancer | >50 | [14] |

Note: this compound often exhibits moderate single-agent anti-proliferative activity, with its efficacy being significantly enhanced in combination with other agents or under conditions of p38 inhibition.[14]

Table 2: Effect of this compound on Protein Expression and mRNA Levels

| Cell Line | Protein/mRNA | Treatment | Fold Change/Effect | Reference |

| HuH-7 | TXNIP mRNA | 50 mM this compound | ~30-fold increase | [6] |

| HuH-7 | GLUT1 Protein | 50 mM this compound (7 days) | Decreased to 42.32 ± 11.41% of control | [1] |

| MDA-MB-231 | GLUT1 Protein | 50 mM this compound (7 days) | Decreased to 62.58 ± 5.49% of control | [1] |

| SH-SY5Y | GLUT1 Protein | 50 mM this compound (7 days) | Decreased to 64.40 ± 9.43% of control | [1] |

| RT112, 253J, J82 | TXNIP Protein | 10, 25, 50 mM this compound (48h) | Dose-dependent increase | [5] |

| OVCAR-3 | p21, p27 | 50 mM this compound | Upregulation | [10] |

Table 3: Effect of this compound on Cell Viability, Apoptosis, and ROS Production

| Cell Line | Assay | Treatment | Effect | Reference |

| RT112 | MTT Assay | 50 mM this compound (24h) | Viability decreased to 68.4 ± 1.9% of control | [4] |

| 253J | MTT Assay | 50 mM this compound (24h) | Viability decreased to 68.2 ± 2.2% of control | [4] |

| J82 | MTT Assay | 50 mM this compound (24h) | Viability decreased to 60.9 ± 3.4% of control | [4] |

| OVCAR-3 | TUNEL Assay | 50 mM this compound (120h) | ~8 ± 3% apoptotic cells | [11][12] |

| RT112 | DCF-DA Assay | 50 mM this compound (1h) | 260.2% increase in ROS levels | [15] |

| 253J | DCF-DA Assay | 50 mM this compound (1h) | 103.8% increase in ROS levels | [15] |

| J82 | DCF-DA Assay | 50 mM this compound (1h) | Not specified, but increased ROS production was observed | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's anti-cancer effects.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cancer cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound solution (sterile)

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the this compound solutions or a vehicle control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[17]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[18]

-

Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[19]

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells after this compound treatment and wash them once with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[20]

Reactive Oxygen Species (ROS) Detection (DCF-DA Assay)

This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

Materials:

-

Treated and control cells

-

DCFH-DA solution (e.g., 10 mM stock in DMSO)

-

Serum-free medium

-

PBS

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

DCFH-DA Loading: Wash the cells with PBS and then incubate them with a working solution of DCFH-DA (e.g., 5-10 µM in serum-free medium) for 30 minutes at 37°C in the dark.[21][22]

-

Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.[21]

-

Measurement: Add PBS to the wells and immediately measure the fluorescence using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or analyze by flow cytometry.[21]

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins, such as TXNIP, GLUT1, p21, and p27.

Materials:

-

Treated and control cell lysates

-

Protein electrophoresis equipment (SDS-PAGE)

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the proteins of interest)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and then add the chemiluminescent substrate. Visualize the protein bands using an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

-

Treated and control cells

-

PBS

-

70% ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest the cells and wash them with PBS.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer.

Visualizing Experimental and Logical Workflows

Conclusion and Future Directions

This compound presents a compelling profile as a potential anti-cancer therapeutic agent. Its unique mechanism of action, centered on the upregulation of the tumor suppressor TXNIP, offers a multi-pronged attack on cancer cells by disrupting their metabolism, inducing oxidative stress, and halting their proliferation. The data summarized in this guide highlight the consistent anti-cancer effects of this compound across various cancer types.

Future research should focus on:

-

Elucidating the precise upstream sensors and signaling molecules that mediate the this compound-induced activation of p38-MAPK and AMPK.

-

Conducting comprehensive in vivo studies to determine optimal dosing, delivery methods, and potential synergistic effects with conventional chemotherapies and targeted agents.

-

Investigating the potential of this compound to overcome drug resistance in cancer.

The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for the scientific community to accelerate the translation of this compound from a promising preclinical candidate to a potential clinical therapeutic.

References

- 1. This compound Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]

- 2. Systemically Administered this compound Inhibits the Tumor Energy Pathway and Exerts Synergistic Effects With Radiation | Anticancer Research [ar.iiarjournals.org]

- 3. This compound Inhibits Cancer Cell Growth by Reducing GLUT1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Frontiers | Research Progress of TXNIP as a Tumor Suppressor Gene Participating in the Metabolic Reprogramming and Oxidative Stress of Cancer Cells in Various Cancers [frontiersin.org]

- 8. Rare sugar this compound induces specific up-regulation of TXNIP and subsequent G1 cell cycle arrest in hepatocellular carcinoma cells by stabilization of p27kip1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rare Sugar this compound in Cancer Therapy as a Revolutionary Approach with Promising Future Insights [glycoforum.gr.jp]

- 10. Growth inhibitory effect of this compound on human ovarian carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antiproliferative effects of this compound associated with reduced cell division frequency in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Systemically Administered this compound Inhibits the Tumor Energy Pathway and Exerts Synergistic Effects With Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The anti-tumor efficacy of 2-deoxyglucose and this compound are enhanced with p38 inhibition in pancreatic and ovarian cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. The inhibitory effect and possible mechanisms of this compound on cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. texaschildrens.org [texaschildrens.org]

- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 22. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Physiological Effects of D-Allose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-allose, a rare sugar and a C-3 epimer of D-glucose, has garnered significant attention within the scientific community for its diverse and potent physiological effects demonstrated in various in vivo models.[1][2] Unlike its ubiquitous isomer, D-glucose, this compound is found in minute quantities in nature and exhibits unique biological activities, including anti-inflammatory, anti-cancer, anti-hyperglycemic, and antioxidant properties.[1][3][4][5] This technical guide provides a comprehensive overview of the in vivo physiological effects of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to support further research and drug development endeavors.

Metabolism and Safety Profile of this compound

In vivo studies have shown that this compound is partially absorbed in the small intestine, enters blood circulation, and is primarily excreted in the urine.[6] A significant portion of unabsorbed this compound is metabolized by cecal microbes into short-chain fatty acids.[6] Importantly, this compound is not significantly metabolized in the liver and does not contribute to hepatic energy production.[6]

Toxicological studies in rats have established a favorable safety profile for this compound. The acute toxicity, as measured by the LD50 value, was determined to be 20.5 g/kg.[7][8] Sub-chronic toxicity tests have shown no significant adverse effects on serum chemistry and hematological parameters in rats.[7][8] Furthermore, long-term ingestion by healthy human subjects has not revealed any abnormal effects or clinical problems.[9]

Anti-Cancer Effects

This compound has demonstrated significant anti-proliferative effects in various cancer cell lines both in vitro and in vivo.[10][11][12] The primary mechanism underlying its anti-cancer activity involves the upregulation of Thioredoxin-Interacting Protein (TXNIP), a known tumor suppressor.[10][11]

Quantitative Data: Anti-Cancer Effects

| Cancer Type | Animal Model | This compound Treatment | Outcome | Reference |

| Head and Neck Cancer (HSC-3 xenograft) | Athymic nude mice | 500 mM local injection | Tumor volume reduced to 61% of control after 15 days. | [10] |

| Head and Neck Cancer | In vivo models | Intraperitoneal administration | Synergistic anti-tumor effect with radiation. | [11] |

| Bladder Cancer (RT112 xenograft) | Xenograft mouse model | Oral administration | Significant inhibition of tumor growth compared to control after 15 days. Decreased nuclear fission rate from 4.1% to 1.1%. | [13][14] |

| Human Cancer Cell Lines (HuH-7, MDA-MB-231, SH-SY5Y) | In vivo experiments mentioned | Not specified in abstracts | Reduced tumor volume. | [12] |

Experimental Protocols

Head and Neck Cancer Xenograft Model:

-

Animal Model: Female athymic nude mice (BALB/c nu/nu; 5 to 6 weeks old).[10]

-

Cell Line: HSC-3 human oral squamous cell carcinoma cells.[10]

-

Procedure: HSC-3 cells are subcutaneously injected into the flank of the mice. Once tumors are established, this compound (e.g., 500 mM) or a vehicle control is locally injected into the tumor.[11] Tumor volume is measured regularly.[10]

-

Analysis: Tumor volume is calculated using the formula (length × width²) / 2. At the end of the experiment, tumors may be excised for histological and molecular analysis, such as TXNIP expression.[10][11]

Bladder Cancer Xenograft Model:

-

Animal Model: Xenograft mouse model.[13]

-

Cell Line: RT112 bladder cancer cells.[14]

-

Procedure: RT112 cells are subcutaneously injected into the mice. The mice are then treated with orally administered this compound or normal saline.[13][14]

Signaling Pathway: this compound Induced Anti-Cancer Effect

Caption: this compound inhibits cancer cell growth via TXNIP induction and metabolic disruption.

Anti-Inflammatory Effects

This compound exerts potent anti-inflammatory effects in various in vivo models of inflammation.[15] Its mechanisms of action include the suppression of pro-inflammatory cytokines and the modulation of key inflammatory signaling pathways.[3][15]

Quantitative Data: Anti-Inflammatory Effects

| Condition | Animal Model | This compound Treatment | Outcome | Reference |

| Transient Forebrain Ischemia | Gerbil | 400 mg/kg intraperitoneally | Reduced TNF-α, IL-1β, and IL-6 levels in the hippocampus. | [15] |

| Cerebral Ischemia/Reperfusion Injury | Rat | 300 mg/kg intravenously | Significantly smaller infarct volume (90.9 ± 13.5 mm³) compared to vehicle (114.9 ± 15.3 mm³). Suppressed MPO activity and decreased COX-2 positive cells. | [15][16] |

| General Inflammation | Adipocytes (in vivo implications) | Not specified | Suppresses serum levels of TNF-α, IL-6, and MCP-1. | [3] |

Experimental Protocols

Transient Forebrain Ischemia Model:

-

Animal Model: Mongolian gerbils.[15]

-

Procedure: Transient forebrain ischemia is induced by the occlusion of the bilateral common carotid arteries for a defined period (e.g., 5 minutes). This compound (e.g., 400 mg/kg) is administered intraperitoneally immediately after ischemia.[17]

-

Analysis: After a set reperfusion period (e.g., 3 days), brain tissue (e.g., hippocampus) is collected for the measurement of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using methods like ELISA.[15][17] Behavioral tests can also be conducted to assess motor and memory deficits.[17]

Cerebral Ischemia/Reperfusion Injury Model:

-

Animal Model: Rats.[16]

-

Procedure: Transient middle cerebral artery occlusion is performed for a specific duration (e.g., 2 hours), followed by reperfusion. This compound (e.g., 300 mg/kg) is administered intravenously.[16]

-

Analysis: Brain infarct volume is measured after a defined reperfusion period (e.g., 22 hours).[16] Immunohistochemistry is used to assess the expression of inflammatory markers like myeloperoxidase (MPO) and cyclooxygenase-2 (COX-2).[16]

Signaling Pathway: this compound Anti-Inflammatory Action

Caption: this compound inhibits the TLR4/MyD88/NF-κB inflammatory pathway.

Anti-Hyperglycemic Effects

This compound has shown promise in regulating blood glucose levels, making it a potential therapeutic agent for diabetes and related metabolic disorders.[3][4] It can suppress postprandial blood glucose spikes and improve glucose tolerance.[9]

Quantitative Data: Anti-Hyperglycemic Effects

| Condition | Subjects | This compound Treatment | Outcome | Reference |

| Standard Oral Sucrose (B13894) Load | Healthy and prediabetic individuals | 7.5g and 10g doses | Significant reduction in plasma glucose at 30 minutes. Dose-dependent reduction in glucose excursion. | [9] |

| Islet Transplantation | Diabetic mice | Intravenous administration | Improved blood glucose control and maintained insulin (B600854) secretion. | [18] |

| Type 2 Diabetes | Patients | Diabetic diet containing D-allulose | Significantly suppressed postprandial hyperglycemia. | [19] |

Experimental Protocols

Oral Glucose Tolerance Test (OGTT):

-

Subjects: Humans or animal models.

-

Procedure: After an overnight fast, subjects are given an oral dose of this compound (e.g., 5-10g for humans) followed by a standard glucose or sucrose load.[9]

-

Analysis: Blood glucose and insulin levels are measured at various time points (e.g., 0, 30, 60, 90, 120 minutes) post-ingestion.[9]

Diabetic Animal Model with Islet Transplantation:

-

Animal Model: Type 1 diabetes model mice.[18]

-

Procedure: Pancreatic islets are transplanted into the diabetic mice. The mice then receive intravenous injections of this compound or a control solution.[18]

-

Analysis: Blood glucose levels are monitored regularly. Intraperitoneal glucose tolerance tests (IPGTT) can be performed to assess glucose metabolism.[18]

Signaling Pathway: this compound Anti-Hyperglycemic Mechanisms

References

- 1. researchgate.net [researchgate.net]

- 2. mijst.mju.ac.th [mijst.mju.ac.th]

- 3. Frontiers | Recent Advances Regarding the Physiological Functions and Biosynthesis of D-Allulose [frontiersin.org]

- 4. Recent Advances Regarding the Physiological Functions and Biosynthesis of D-Allulose - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acute and sub-chronic toxicity of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acute and Sub-Chronic Toxicity of D -Allose in Rats: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 9. drc.bmj.com [drc.bmj.com]

- 10. In vitro and in vivo effects of this compound: up-regulation of thioredoxin-interacting protein in head and neck cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Systemically Administered this compound Inhibits the Tumor Energy Pathway and Exerts Synergistic Effects With Radiation | Anticancer Research [ar.iiarjournals.org]

- 12. This compound Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]

- 13. Antitumor Effects of Orally Administered Rare Sugar this compound in Bladder Cancer [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Anti-inflammatory effect of this compound in cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound Attenuates Overexpression of Inflammatory Cytokines after Cerebral Ischemia/Reperfusion Injury in Gerbil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Intravenous D‑allose administration improves blood glucose control by maintaining insulin secretion in diabetic mice with transplanted islets - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

D-Allose: A Comprehensive Technical Guide on its Antioxidant and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-allose, a rare monosaccharide, is emerging as a molecule of significant interest in the fields of pharmacology and drug development due to its potent antioxidant and anti-inflammatory activities.[1] Unlike its ubiquitous isomer D-glucose, this compound is found in limited quantities in nature but can be produced enzymatically.[2] This technical guide provides an in-depth analysis of the mechanisms, quantitative effects, and experimental validation of this compound's therapeutic potential, serving as a comprehensive resource for researchers and professionals in drug development.

Antioxidant Properties of this compound

This compound exhibits antioxidant effects through two primary mechanisms: direct scavenging of reactive oxygen species (ROS) and modulation of cellular metabolic pathways to reduce ROS production.[3][4]

Direct Radical Scavenging

In vitro studies have demonstrated that this compound is an effective scavenger of hydroxyl radicals (•OH), one of the most reactive and damaging ROS.[4] Its scavenging activity for hydroxyl radicals is comparable to that of D-glucose.[4][5] However, this compound does not appear to scavenge other ROS like hydrogen peroxide and superoxide (B77818) anions directly.[4][5]

Inhibition of Mitochondrial ROS Production

A significant aspect of this compound's antioxidant activity lies in its ability to reduce mitochondrial ROS production.[3][4] This is achieved through a competitive mechanism with D-glucose at the cellular level.[4] By competing with D-glucose for uptake and metabolism, this compound slows down the metabolic flux through the glycolytic pathway and the subsequent electron transport chain, thereby decreasing the generation of mitochondrial ROS.[3][4] This mechanism has been observed in mouse neuroblastoma Neuro2A cells, where this compound attenuated the generation of ROS induced by the mitochondrial complex I inhibitor, rotenone.[4]

Quantitative Data on Antioxidant Activity

The following table summarizes the key findings related to the antioxidant activity of this compound.

| Reactive Species | Scavenging Activity of this compound | Comparison with D-Glucose | Reference |

| Hydroxyl Radical (•OH) | Effective | Scavenged to the same extent as D-glucose | [4] |

| Hydrogen Peroxide (H₂O₂) | Ineffective | - | [4] |

| Superoxide Anion (O₂⁻) | Ineffective | - | [4] |

Anti-inflammatory Properties of this compound

This compound exerts its anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[6] In vivo studies have demonstrated its efficacy in various models of inflammation, including cerebral ischemia/reperfusion injury.[7]

Inhibition of NF-κB and MAPK Signaling Pathways

This compound has been shown to suppress the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response.[8][9] In plasmacytoid dendritic cells (pDCs), this compound attenuates the phosphorylation of MAPK family members (Erk1/2, JNK/SAPK, and p38 MAPK) when stimulated with TLR7 or TLR9 ligands.[9][10] This leads to a significant decrease in the production of pro-inflammatory cytokines such as interferon-alpha (IFN-α) and interleukin-12 (B1171171) (IL-12).[9][10] Furthermore, in HepG2 cells, D-allulose (a C3 epimer of D-fructose, with this compound being a C3 epimer of D-glucose) has been shown to suppress NF-κB and AP1-mediated inflammatory pathways.[8]

Reduction of Pro-inflammatory Cytokines and Mediators

Consistent with its inhibitory effects on key signaling pathways, this compound administration leads to a significant reduction in the levels of various pro-inflammatory cytokines and mediators. In a gerbil model of transient forebrain ischemia, this compound treatment reduced the ischemia-induced production of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[6] In a rat model of cerebral ischemia/reperfusion injury, this compound significantly suppressed myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, and decreased the number of cyclooxygenase-2 (COX-2)-positive cells.[11][12]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from in vivo studies investigating the anti-inflammatory effects of this compound.

Table 1: Effect of this compound on Pro-inflammatory Cytokines in a Gerbil Model of Transient Forebrain Ischemia [6]

| Treatment Group | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) |

| Sham | 1.8 ± 0.5 | 1.2 ± 0.3 | 2.1 ± 0.6 |

| Ischemia + Vehicle | 12.5 ± 2.1 | 8.9 ± 1.5 | 15.3 ± 2.8 |

| Ischemia + this compound (400 mg/kg) | 5.4 ± 1.2 | 4.1 ± 0.9 | 6.8 ± 1.5 |

| p < 0.05 compared to Ischemia + Vehicle group |

Table 2: Effect of this compound on Inflammatory Markers in a Rat Model of Cerebral Ischemia/Reperfusion Injury [6]

| Treatment Group | Infarct Volume (mm³) | Myeloperoxidase (MPO) Activity (U/g tissue) | COX-2 Positive Cells/field |

| Vehicle | 114.9 ± 15.3 | Significantly higher than this compound group | Significantly higher than this compound group |

| This compound (300 mg/kg) | 90.9 ± 13.5 | Significantly suppressed compared to vehicle | Significantly decreased compared to vehicle |

| p < 0.01 compared to Vehicle group |

Experimental Protocols

Hydroxyl Radical Scavenging Assay (Electron Spin Resonance Spectroscopy)[3]

-

Principle: This assay is based on the detection of the spin adduct DMPO-OH, formed by the reaction of the spin trapping agent 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) with hydroxyl radicals generated by the Fenton reaction (FeSO₄ + H₂O₂). The scavenging of hydroxyl radicals by an antioxidant results in a decreased ESR signal intensity of the DMPO-OH adduct.[3]

-

Reagents:

-

DMPO solution

-

Ferrous sulfate (B86663) (FeSO₄) solution

-

Hydrogen peroxide (H₂O₂) solution

-

This compound or D-glucose solutions at various concentrations

-

Phosphate (B84403) buffer

-

-

Procedure:

-

Prepare a reaction mixture containing DMPO, FeSO₄, and H₂O₂ in a phosphate buffer to generate hydroxyl radicals.

-

Add this compound or D-glucose to the reaction mixture at the desired concentrations.

-

Transfer the mixture to a quartz flat cell for ESR measurement.

-

Record the ESR spectrum of the DMPO-OH adduct.

-

Determine the scavenging activity by comparing the reduction in the ESR signal intensity in the presence of this compound or D-glucose to a control without the sugar.[3]

-

In Vivo Model of Transient Forebrain Ischemia in Gerbils[6][8]

-

Animals: Mongolian gerbils.

-

Procedure:

-

Induce transient forebrain ischemia by occluding the bilateral common carotid arteries for 5 minutes.

-

Administer this compound (e.g., 400 mg/kg) intraperitoneally immediately after the ischemic event.

-

Examine inflammatory cytokines, oxidative damage in the hippocampus, and behavioral deficits at a predetermined time point (e.g., 3 days) after ischemia.

-

-

Endpoints:

-

Quantification of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in hippocampal tissue homogenates using ELISA.

-

Assessment of oxidative stress markers (e.g., 8-hydroxyl-2'-deoxyguanosine levels).

-

Behavioral tests to evaluate motor and memory function.

-

In Vivo Model of Cerebral Ischemia/Reperfusion Injury in Rats[9]

-

Animals: Rats.

-

Procedure:

-

Induce transient middle cerebral artery occlusion (MCAO).

-

Administer this compound (e.g., 300 mg/kg) intravenously at specific time points (e.g., 1 hour before ischemia and 10 hours after reperfusion).

-

Evaluate brain damage after a defined reperfusion period (e.g., 22 hours).

-

-

Endpoints:

-

Measurement of cerebral infarct volume.

-

Myeloperoxidase (MPO) activity assay in brain tissue to quantify neutrophil infiltration.

-

Immunohistochemical analysis for MPO and cyclooxygenase-2 (COX-2) expression.

-

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound.

Caption: this compound competes with D-glucose, reducing mitochondrial ROS production.

Caption: this compound inhibits MAPK phosphorylation, reducing pro-inflammatory cytokine production.

Caption: this compound inhibits the NF-κB signaling pathway, suppressing pro-inflammatory gene expression.

Conclusion

This compound demonstrates significant potential as a therapeutic agent due to its dual antioxidant and anti-inflammatory properties. Its unique mechanism of reducing mitochondrial ROS by competing with glucose, coupled with its ability to inhibit key inflammatory signaling pathways such as NF-κB and MAPK, provides a strong rationale for its further investigation and development. The quantitative data from preclinical studies are promising, indicating a tangible impact on inflammatory markers and outcomes in disease models. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to design and conduct further studies to elucidate the full therapeutic potential of this compound. Continued research is warranted to translate these preclinical findings into clinical applications for a range of oxidative stress and inflammation-related pathologies.

References

- 1. researchgate.net [researchgate.net]

- 2. fortunejournals.com [fortunejournals.com]

- 3. benchchem.com [benchchem.com]

- 4. Antioxidant properties of rare sugar this compound: Effects on mitochondrial reactive oxygen species production in Neuro2A cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. This compound Attenuates Overexpression of Inflammatory Cytokines after Cerebral Ischemia/Reperfusion Injury in Gerbil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. FRI109 D-Allulose Inhibits NF-kB- And AP1-Mediated Inflammatory Pathways In HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Immunomodulatory effects of this compound on cytokine production by plasmacytoid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory effect of this compound in cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

D-Allose: A Technical Guide to its Therapeutic Potential

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-allose, a rare aldo-hexose monosaccharide and a C-3 epimer of D-glucose, has emerged as a molecule of significant interest in the pharmaceutical and biomedical fields.[1][2][3] Unlike its abundant isomer, this compound is found sparingly in nature but can be mass-produced, enabling extensive research into its biological functions.[3][4][5] Preliminary studies have unveiled a spectrum of therapeutic activities, including potent anti-cancer, neuroprotective, anti-inflammatory, anti-hypertensive, and cryoprotective effects.[2][6][7] This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic potential, focusing on its mechanisms of action, supporting quantitative data from key preclinical studies, and the experimental protocols used to derive these findings.

Anti-Cancer Potential

This compound exhibits significant anti-proliferative and pro-apoptotic effects across a variety of cancer types, including bladder, head and neck, ovarian, and liver cancers, as well as leukemia.[8][9][10] Its efficacy has been demonstrated in both in vitro and in vivo models, often in combination with conventional therapies like radiotherapy and chemotherapy to enhance their effects.[8][9]

Mechanism of Action: Metabolic Reprogramming and Oxidative Stress

The primary anti-cancer mechanism of this compound is mediated through the upregulation of Thioredoxin-Interacting Protein (TXNIP), a critical tumor suppressor.[9][10][11] This action initiates a cascade that disrupts cancer cell metabolism and induces oxidative stress.

-

Inhibition of Glucose Uptake : Upregulated TXNIP leads to the downregulation of Glucose Transporter 1 (GLUT1), impeding glucose import and starving cancer cells that are highly dependent on glycolysis (the Warburg effect).[10][11][12]

-

Induction of Reactive Oxygen Species (ROS) : TXNIP binds to and inhibits the antioxidant protein thioredoxin, leading to an accumulation of intracellular ROS.[8][10] This heightened oxidative stress triggers cell cycle arrest and apoptosis.[8][9]

-

Modulation of Signaling Pathways : this compound modulates key pathways such as AMP-activated protein kinase (AMPK) activation and mammalian target of rapamycin (B549165) (mTOR) inhibition, further contributing to its anti-tumor effects.[8]

Quantitative Data: Preclinical Efficacy

| Study Type | Cancer Model | Treatment | Key Finding | Reference |

| In Vivo | Bladder Cancer (Mouse Xenograft) | Oral this compound | Significant inhibition of tumor growth vs. control (p < 0.05).[13] | [13] |

| In Vivo | Bladder Cancer (Mouse Xenograft) | Oral this compound | Decrease in nuclear fission rate from 4.1% to 1.1% (p = 0.004).[13] | [13] |

| In Vitro | Various Cancer Cell Lines | This compound | Significant dose-dependent inhibition of cancer cell proliferation.[4] | [5] |

Key Experimental Protocols

In Vivo Tumor Growth Inhibition Assay (Bladder Cancer)

-

Animal Model : Athymic nude mice.

-

Cell Line : Human bladder cancer cell line (e.g., T24) subcutaneously injected to form tumors.

-

Treatment : Once tumors reach a palpable size, mice are randomly assigned to treatment groups. The experimental group receives this compound orally (e.g., via drinking water or gavage) daily for a specified period (e.g., 15 days). The control group receives a placebo (e.g., normal saline).[13]

-

Data Collection : Tumor volume is measured regularly (e.g., every 3 days) using calipers. Body weight is monitored to assess toxicity. At the end of the study, tumors and major organs (kidney, liver) are harvested for histopathological analysis (e.g., H&E staining, Ki-67 for proliferation).[13]

Neuroprotective and Anti-inflammatory Effects

This compound demonstrates potent neuroprotective and anti-inflammatory properties, particularly in the context of cerebral ischemia-reperfusion (I/R) injury.[14] It has been shown to reduce brain damage by mitigating the inflammatory cascade that follows such an event.[14][15]

Mechanism of Action: Attenuation of Inflammatory Response

Following cerebral I/R, an inflammatory response involving the infiltration of leukocytes and activation of microglia exacerbates tissue damage. This compound intervenes by:

-

Reducing Leukocyte Infiltration : It significantly suppresses myeloperoxidase (MPO) activity, an enzyme indicative of neutrophil infiltration into the ischemic tissue.[14]

-

Inhibiting Pro-inflammatory Enzymes : this compound decreases the number of cyclooxygenase-2 (COX-2)-positive cells, reducing the production of inflammatory prostaglandins.[14]

-

Suppressing Microglial Activation : It limits the activation of microglia, the resident immune cells of the brain, which can release cytotoxic factors when overstimulated.[14]

Quantitative Data: Ischemia/Reperfusion Injury

| Study Type | Animal Model | Treatment | Key Finding | Reference |

| In Vivo | Rat MCAO Model | This compound (300 mg/kg) | Infarct volume significantly smaller than vehicle (90.9 ± 13.5 mm³ vs. 114.9 ± 15.3 mm³, p < 0.01).[14] | [14] |

| In Vivo | Rat MCAO Model | This compound (300 mg/kg) | Significant suppression of MPO activity and reduction in MPO-positive and COX-2-positive cells compared to vehicle.[14] | [14] |

Key Experimental Protocols

Transient Middle Cerebral Artery Occlusion (MCAO) Model

-

Animal Model : Male Sprague-Dawley or Wistar rats.

-

Procedure : Anesthesia is induced. The middle cerebral artery is occluded for a specific duration (e.g., 2 hours) typically by inserting a filament into the internal carotid artery. After the ischemic period, the filament is withdrawn to allow reperfusion (e.g., for 22 hours).[14]

-

Treatment : this compound (e.g., 300 mg/kg) is administered intravenously via the tail vein at set time points, such as 1 hour before ischemia and 10 hours after reperfusion.[14]

-

Data Collection : After the reperfusion period, brains are harvested. Infarct volume is measured using TTC (2,3,5-triphenyltetrazolium chloride) staining. Immunohistochemistry is performed on brain sections to quantify markers like MPO and COX-2. MPO activity can also be measured via ELISA.[14]

Anti-Hypertensive Effects

This compound has shown potential in managing hypertension, specifically in models of salt-induced high blood pressure. This effect is strongly linked to its antioxidant properties.[16]

Mechanism of Action: Reduction of Oxidative Stress

In salt-sensitive hypertension, increased oxidative stress, particularly the production of superoxide (B77818) in vascular tissues, is a key pathogenic factor. This compound appears to counteract this by reducing superoxide production in the aorta, thereby alleviating the rise in blood pressure.[16]

Quantitative Data: Salt-Sensitive Hypertension Model

| Study Type | Animal Model | Treatment Group | Systolic Blood Pressure (at 4 weeks) | Urinary Protein (mg/day) | Reference |

| In Vivo | Dahl Salt-Sensitive Rats | 4% Salt Diet | 161 ± 5 mmHg | 81.8 ± 16.5 | [16] |

| In Vivo | Dahl Salt-Sensitive Rats | 4% Salt + this compound | 135 ± 7 mmHg | 31.3 ± 11.8 | [16] |

| In Vivo | Dahl Salt-Sensitive Rats | 4% Salt + D-glucose | Not Suppressed | 85.3 ± 20.5 | [16] |

| In Vivo | Dahl Salt-Sensitive Rats | 0.5% Salt Diet (Control) | 138 ± 5 mmHg | 18.2 ± 6.3 | [16] |

Key Experimental Protocols

Dahl Salt-Sensitive (DS) Rat Model

-

Animal Model : Male DS rats.

-

Procedure : Rats are divided into groups and fed different diets for a set period (e.g., 4 weeks). Diets include a normal salt (e.g., 0.5%) diet, a high salt (e.g., 4%) diet, and high salt diets supplemented with this compound (e.g., 2 g/kg/day) or a control sugar like D-glucose.[16]

-

Data Collection : Systolic blood pressure is measured weekly using a tail-cuff method. Urine is collected over 24-hour periods to measure protein excretion. At the end of the study, aortic tissues are harvested to measure superoxide production using methods like lucigenin (B191737) chemiluminescence and dihydroethidium (B1670597) staining.[16]

Cryoprotective Properties

This compound has been identified as an effective cryoprotectant for mammalian cells, offering a protective role during freezing that is comparable to recognized cryoprotectants like trehalose (B1683222).[17] This suggests its potential use in the preservation of cells, tissues, and organs.

Mechanism of Action and Experimental Workflow

The precise mechanism for its cryoprotective effect is still under investigation but is likely related to its ability to stabilize cellular membranes and proteins during the stresses of freezing and thawing. Its known antioxidant effects may also play a role in mitigating damage from ROS generated during these processes.

Key Experimental Protocols

Cellular Cryopreservation Assay

-

Cell Lines : A variety of mammalian cell lines are used, such as OVCAR-3 (human ovarian cancer), HeLa (human cervical cancer), HaCaT (human skin keratinocytes), HDF (human dermal fibroblasts), and NIH3T3 (murine fibroblasts).[17]

-

Procedure : Cells are suspended in their standard culture media supplemented with various concentrations of this compound. Control groups may include media with no additives or media with a known cryoprotectant (e.g., trehalose or DMSO). The cell suspensions are then frozen at -80°C.[17]

-

Data Collection : After set periods (e.g., 24 hours, 1 week, 1 month), cells are thawed and allowed to recover. Cell survival and viability are assessed using the trypan blue dye exclusion test. Cell proliferation is evaluated using a metabolic activity assay, such as the MTT assay.[17]

Conclusion and Future Directions

Preliminary studies strongly support the therapeutic potential of this compound across multiple domains, including oncology, neurology, and cardiovascular disease. Its unique ability to modulate fundamental cellular processes like metabolism and redox balance, primarily through the TXNIP pathway, positions it as a promising therapeutic candidate.[9][10] While in vivo data are encouraging, further research is required to fully elucidate its mechanisms of action, establish optimal dosing and safety profiles in more complex models, and ultimately translate these preclinical findings into clinical applications. The development of this compound and its derivatives could offer novel strategies for treating a range of challenging diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a Stereoisomer of D-Glucose, Extends the Lifespan of Caenorhabditis elegans via Sirtuin and Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Production of this compound From D-Allulose Using Commercial Immobilized Glucose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rare Sugar this compound in Cancer Therapy as a Revolutionary Approach with Promising Future Insights [glycoforum.gr.jp]

- 9. benthamdirect.com [benthamdirect.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. fortunejournals.com [fortunejournals.com]

- 13. mdpi.com [mdpi.com]

- 14. Anti-inflammatory effect of this compound in cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The anti-inflammatory effects of this compound contribute to attenuation of cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound, an all-cis aldo-hexose, suppresses development of salt-induced hypertension in Dahl rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cryoprotective effects of this compound on mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Allose's Role in Inhibiting Glycolysis in Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-allose, a rare C-3 epimer of D-glucose, has emerged as a promising anti-cancer agent due to its ability to selectively induce apoptosis and inhibit proliferation in malignant cells with minimal toxicity to normal cells.[1] A significant component of its anti-neoplastic activity stems from its interference with cancer cell metabolism, particularly the inhibition of glycolysis, a pathway upon which many tumors are heavily reliant—a phenomenon known as the Warburg effect. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-mediated inhibition of glycolysis in cancer. We present a synthesis of current research, including quantitative data on its effects, detailed experimental protocols for key assays, and visualizations of the pertinent signaling pathways and experimental workflows.

Introduction

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the most well-established metabolic hallmarks of cancer is the preference for aerobic glycolysis, where glucose is fermented to lactate (B86563) even in the presence of oxygen. This metabolic shift provides cancer cells with a rapid means of ATP production and a steady supply of biosynthetic precursors. Consequently, targeting the glycolytic pathway has become an attractive strategy for cancer therapy.

This compound, a naturally occurring rare monosaccharide, has demonstrated significant anti-tumor effects in various cancer models, including head and neck, lung, liver, bladder, and breast cancer.[2][3] Its multifaceted mechanism of action involves the induction of cellular stress, cell cycle arrest, and apoptosis.[2][3] A core component of its anti-cancer efficacy is the disruption of glucose metabolism, leading to energy depletion and oxidative stress. This document will provide an in-depth exploration of the core mechanisms by which this compound inhibits glycolysis in cancer cells.

Core Mechanisms of this compound-Mediated Glycolysis Inhibition

The inhibitory effect of this compound on glycolysis is not through a single point of action but rather a multi-pronged attack on cancer cell metabolism. The primary mechanisms are detailed below.

Upregulation of Thioredoxin-Interacting Protein (TXNIP) and Downregulation of Glucose Transporter 1 (GLUT1)

A pivotal mechanism of this compound's action is the significant upregulation of Thioredoxin-Interacting Protein (TXNIP), a known tumor suppressor.[1][4] TXNIP plays a crucial role in cellular redox homeostasis and glucose metabolism. This compound treatment leads to a marked increase in both TXNIP mRNA and protein levels.[4] The induction of TXNIP directly leads to the downregulation of Glucose Transporter 1 (GLUT1), a primary transporter responsible for glucose uptake in many cancer cells.[4][5][6] This reduction in GLUT1 at the cell surface curtails the cancer cells' ability to import glucose, thereby starving them of their primary fuel source for glycolysis.[5][6]

Phosphorylation by Hexokinase and Potential Downstream Inhibition

This compound, being a glucose analog, is recognized and phosphorylated by hexokinase (HK), the first enzyme in the glycolytic pathway.[7] This reaction consumes ATP and converts this compound to this compound-6-phosphate.[7] Unlike glucose-6-phosphate, this compound-6-phosphate is not readily metabolized by downstream glycolytic enzymes. It is hypothesized that the accumulation of this compound-6-phosphate may allosterically inhibit key glycolytic enzymes such as phosphofructokinase-1 (PFK-1) and pyruvate (B1213749) kinase (PK), further disrupting the glycolytic flux.[8] However, direct kinetic data, such as inhibitory constants (Ki) or IC50 values, for the interaction of this compound or this compound-6-phosphate with these enzymes in cancer cells are not yet well-documented in the literature.

Activation of Stress-Signaling Pathways: p38-MAPK and AMPK

This compound treatment has been shown to induce cellular stress, leading to the activation of the p38 Mitogen-Activated Protein Kinase (p38-MAPK) and AMP-Activated Protein Kinase (AMPK) signaling pathways.[9][10] The activation of p38-MAPK is an early event following this compound administration and contributes to the upregulation of TXNIP.[10] AMPK, a key sensor of cellular energy status, is activated in response to decreased intracellular ATP levels resulting from glycolysis inhibition.[7][10] Activated AMPK further contributes to the suppression of cancer cell growth.[7][10]

Induction of Reactive Oxygen Species (ROS)

The upregulation of TXNIP by this compound also leads to the inhibition of thioredoxin, a key antioxidant protein.[1] This results in an accumulation of intracellular reactive oxygen species (ROS), leading to oxidative stress.[2][9] Elevated ROS levels can damage cellular components and trigger apoptotic cell death.[9]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data from various studies on the effects of this compound on cancer cells.

Table 1: Effect of this compound on Cancer Cell Viability

| Cell Line | This compound Concentration (mM) | Incubation Time (h) | Reduction in Cell Viability (%) | Reference |

| RT112 (Bladder Cancer) | 50 | 24 | 31.6 | [3] |

| 253J (Bladder Cancer) | 50 | 24 | 31.8 | [3] |

| J82 (Bladder Cancer) | 50 | 24 | 39.1 | [3] |